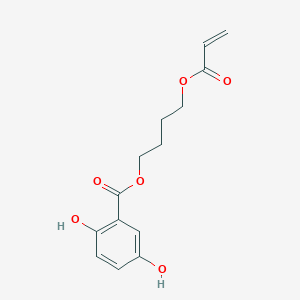

4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

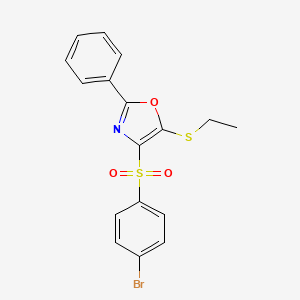

4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is a chemical compound with the molecular formula C14H16O6 . It has a molecular weight of 280.28 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate involves a reaction with potassium hydrogencarbonate in N,N-dimethyl-formamide at 50°C for 24 hours . The starting materials are 4-chloro-1-butanolacrylate and 2,5-dihydroxybenzoic acid . After the reaction, the mixture is cooled down to room temperature, diluted with water, and extracted twice with dichloromethane . The organic phases are washed twice with water and dried over magnesium sulfate . The residue is then subjected to column chromatography on silica gel with dichloromethane as the eluting solvent to yield a white powder .Molecular Structure Analysis

The InChI code for 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is 1S/C14H16O6/c1-2-13(17)19-7-3-4-8-20-14(18)11-9-10(15)5-6-12(11)16/h2,5-6,9,15-16H,1,3-4,7-8H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is a white to yellow solid . It has a molecular weight of 280.28 and a molecular formula of C14H16O6 . The compound is stored at a temperature of +4°C .Applications De Recherche Scientifique

UV-Curing Applications

One of the primary applications of 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate-related compounds is in the development of UV-curable coatings and adhesives. For instance, Castelvetro et al. (2002) investigated polymeric photoinitiators with pendant 2,6-dimethylbenzoyldiphenylphosphinoxide moieties for their efficiency in UV-curing acrylic formulations. These polymers, synthesized from precursors including a structurally similar acryloyloxy compound, demonstrated significant potential in clear-coating and adhesive applications due to their ability to initiate radical polymerizations upon UV exposure (Castelvetro, Molesti, & Rolla, 2002).

Liquid Crystalline Polymers

Research into comb-shaped copolymers incorporating acryloyloxy groups has shown that these materials exhibit unique molecular mobility characteristics. Nikonorova et al. (2008) studied the molecular mobility of comb-shaped copolymers and liquid crystalline (LC) ionomers, which demonstrated processes related to the mobility of spacer and mesogenic fragments. Such materials have applications in the development of advanced materials with tailored physical properties, including phase transition behaviors (Nikonorova, Barmatov, Barmatova, Pebalk, & Diaz-calleja, 2008).

Antioxidant Activity

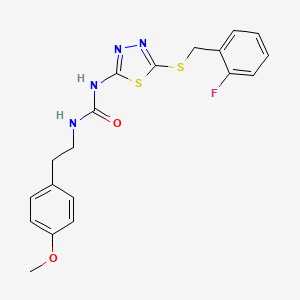

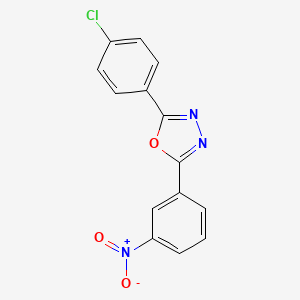

In the field of organic chemistry, derivatives of 2,5-dihydroxybenzoate, akin to 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate, have been synthesized and evaluated for their antioxidant properties. Shakir et al. (2014) synthesized a series of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, demonstrating significant free-radical scavenging abilities. This research highlights the potential of such compounds in the development of new antioxidant agents (Shakir, Ariffin, & Abdulla, 2014).

Photoreactive Polymers

Another application involves the synthesis and use of photoreactive polymers as UV-crosslinkable pressure-sensitive adhesives (PSAs). Czech and Butwin (2009) explored butyl acrylate/4-acryloyloxy benzophenone copolymers, finding that these materials could serve effectively as PSAs with the proper balance of cohesive and adhesive properties after UV-crosslinking. This research illustrates the utility of acryloyloxy compounds in developing new adhesive materials with enhanced performance characteristics (Czech & Butwin, 2009).

Propriétés

IUPAC Name |

4-prop-2-enoyloxybutyl 2,5-dihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c1-2-13(17)19-7-3-4-8-20-14(18)11-9-10(15)5-6-12(11)16/h2,5-6,9,15-16H,1,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJOIMZFVJERRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC(=O)C1=C(C=CC(=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)

![3-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2808295.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2808299.png)

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-methylimidazolidin-2-one](/img/structure/B2808305.png)

![2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2808308.png)

![2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide](/img/structure/B2808310.png)

![2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2808311.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2808316.png)